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Compound of Interest

Compound Name: N-Nitroso Quinapril

Cat. No.: B12310862

For Researchers, Scientists, and Drug Development Professionals

The emergence of nitrosamine impurities in pharmaceutical products has presented a
significant challenge to the industry, demanding rigorous control strategies and sensitive
analytical methods. Among these, N-Nitroso Quinapril, a nitrosamine impurity associated with
the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has garnered regulatory scrutiny.
This technical guide provides an in-depth overview of the current regulatory guidelines,
analytical methodologies, and risk mitigation strategies for N-Nitroso Quinapril in
pharmaceuticals.

Regulatory Framework and Acceptable Intake Limits

Global regulatory agencies have established acceptable intake (Al) limits for various
nitrosamines to ensure patient safety. N-Nitroso Quinapril is classified as a nitrosamine drug
substance-related impurity (NDSRI) and is considered a compound with lower carcinogenic
potency.

Several major regulatory bodies have set an acceptable intake (Al) limit for N-Nitroso
Quinapril, reflecting a harmonized approach to managing the risk associated with this impurity.
Long-term exposure to N-Nitroso Quinapril above the established acceptable level may
increase the risk of cancer.[1]
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Acceptable Intake (Al)

Regulatory Agency L. Potency Category
Limit (ng/day)

U.S. Food and Drug

N 1500 5[2]

Administration (FDA)

European Medicines Agency
1500 5[2]

(EMA)

Health Canada 1500 5

These limits are based on a lifetime exposure risk and are intended to maintain the cancer risk
at a negligible level. The presence of N-Nitroso Quinapril above these limits has led to
voluntary recalls of quinapril tablets to mitigate potential risks to patients.[3]

Formation Pathway of N-Nitroso Quinapril

N-Nitroso Quinapril is formed from the nitrosation of the secondary amine moiety present in
the quinapril molecule.[4] This chemical reaction typically involves a nitrosating agent, such as
nitrous acid (HNOz), which can be formed from nitrite salts under acidic conditions.

The presence of residual nitrites in excipients, raw materials, or even water used during the
manufacturing process can be a source of nitrosating agents. The reaction is influenced by
factors such as pH, temperature, and the concentration of both the amine precursor (quinapril)
and the nitrosating agent.
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Figure 1: Formation Pathway of N-Nitroso Quinapril.

Analytical Methodology for Detection and
Quantification

The detection and quantification of N-Nitroso Quinapril at trace levels require highly sensitive
and specific analytical methods. Liquid Chromatography with tandem mass spectrometry (LC-
MS/MS) is the most widely adopted technique for this purpose.

Experimental Protocol: LC-MS/MS Method

This section outlines a representative LC-MS/MS method for the determination of N-Nitroso
Quinapril in quinapril drug substance and drug product. This protocol is based on established
methodologies for nitrosamine analysis in pharmaceuticals.[5][6][7]

3.1.1. Sample Preparation

e Drug Substance: Accurately weigh approximately 50 mg of the quinapril drug substance into
a suitable volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g.,
methanol or a mixture of methanol and water) to achieve a final concentration of 1 mg/mL.
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e Drug Product (Tablets): Weigh and finely powder a representative number of tablets.

Accurately weigh a portion of the powder equivalent to 50 mg of quinapril and transfer it to a

volumetric flask. Add a suitable extraction solvent, sonicate for 15-20 minutes to ensure

complete extraction, and then dilute to volume. Centrifuge or filter the resulting solution to

remove insoluble excipients.

3.1.2. Chromatographic Conditions

Parameter Specification

UPLC/HPLC system coupled with a triple
Instrument

quadrupole mass spectrometer

C18 reverse-phase column (e.g., 2.1 x 100 mm,
Column

1.8 um)

Mobile Phase A

0.1% Formic acid in Water

Mobile Phase B

0.1% Formic acid in Methanol or Acetonitrile

Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5-10uL

Gradient Elution

A time-based gradient from a high percentage of
Mobile Phase A to a high percentage of Mobile
Phase B to ensure separation from the API and

other impurities.

3.1.3. Mass Spectrometry Conditions
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Parameter

Specification

lonization Mode

Electrospray lonization (ESI), Positive Mode

Scan Type

Multiple Reaction Monitoring (MRM)

Capillary Voltage

Optimized for the specific instrument (e.g., 3.5
kV)

Source Temperature

Optimized for the specific instrument (e.g.,
150°C)

Desolvation Temperature

Optimized for the specific instrument (e.g.,
400°C)

MRM Transitions

Specific precursor to product ion transitions for
N-Nitroso Quinapril need to be determined using

a reference standard.

3.1.4. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating
specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

The LOQ should be sufficiently low to quantify N-Nitroso Quinapril at a level well below the

acceptable intake limit.
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Figure 2: Analytical Workflow for N-Nitroso Quinapril.

Risk Mitigation and Control Strategies
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Manufacturers are required to conduct a comprehensive risk assessment to identify potential
sources of nitrosamine contamination. Key mitigation strategies include:

o Raw Material Control: Sourcing raw materials and excipients with low or negligible levels of
nitrites.

e Process Optimization: Modifying manufacturing processes to avoid conditions that favor
nitrosation (e.g., controlling pH and temperature).

» Use of Inhibitors: Incorporating antioxidants, such as ascorbic acid or alpha-tocopherol, into
the formulation can inhibit the nitrosation reaction.

e Finished Product Testing: Implementing routine testing of the final drug product to ensure
compliance with the established Al limits.

By implementing a robust control strategy based on a thorough risk assessment and utilizing
sensitive analytical methods, pharmaceutical manufacturers can effectively manage the
presence of N-Nitroso Quinapril, ensuring the quality and safety of their products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Navigating the Regulatory Landscape of N-Nitroso
Quinapril: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12310862#regulatory-guidelines-for-n-nitroso-
quinapril-in-pharmaceuticals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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